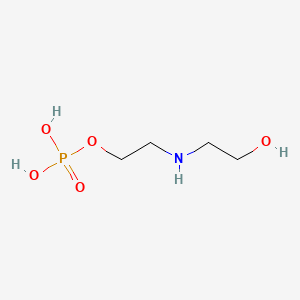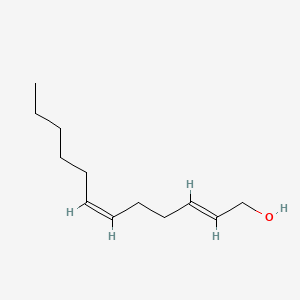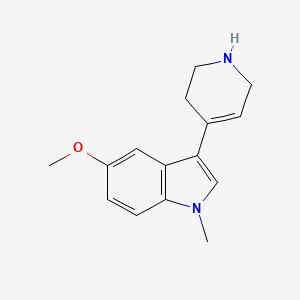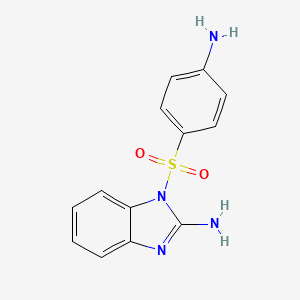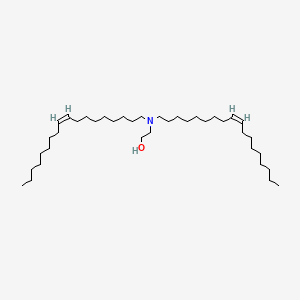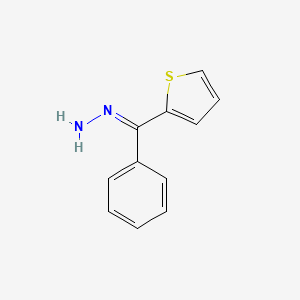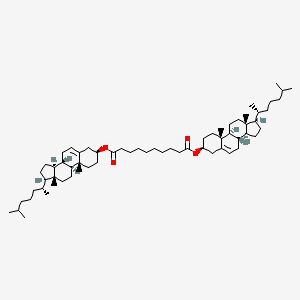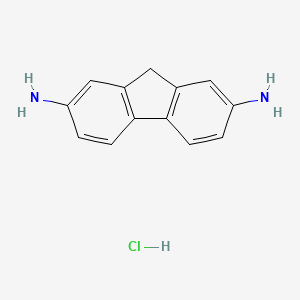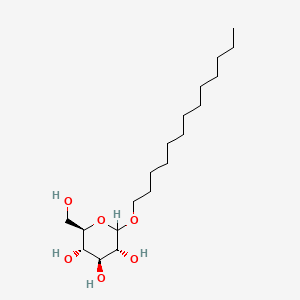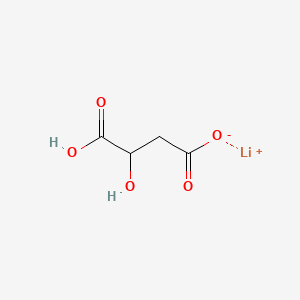
Lithium hydrogen malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium hydrogen malate is a chemical compound with the formula LiC₄H₅O₅ It is a lithium salt of malic acid, which is an organic compound found in many fruits and is responsible for the sour taste of apples
準備方法
Synthetic Routes and Reaction Conditions: Lithium hydrogen malate can be synthesized through the reaction of lithium hydroxide with malic acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of malic acid until the desired pH is achieved. The reaction can be represented as follows:
LiOH+C₄H₆O₅→LiC₄H₅O₅+H₂O
Industrial Production Methods: Industrial production of this compound involves similar principles but on a larger scale. The process may include steps such as crystallization and purification to obtain high-purity this compound. The use of controlled temperature and pH conditions is crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms lithium malate.
Reduction: It can also participate in reduction reactions, gaining electrons to form different lithium-containing compounds.
Substitution: In substitution reactions, this compound can react with other compounds to replace one of its functional groups with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed:
Oxidation: Lithium malate and water.
Reduction: Various lithium-containing compounds depending on the reducing agent used.
Substitution: New compounds with different functional groups replacing the original ones.
科学的研究の応用
Lithium hydrogen malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the production of specialized materials and as an additive in certain industrial processes.
作用機序
The mechanism of action of lithium hydrogen malate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can influence neurotransmitter release, enzyme activity, and cellular signaling pathways. For example, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in regulating mood and cognitive functions. Additionally, this compound may affect the inositol phosphate pathway, which is involved in cellular signaling and regulation.
類似化合物との比較
Lithium Malate: Similar to lithium hydrogen malate but with a different stoichiometry.
Lithium Citrate: Another lithium salt with applications in medicine, particularly in the treatment of bipolar disorder.
Lithium Carbonate: Widely used in the treatment of mood disorders and as a precursor in the synthesis of other lithium compounds.
Uniqueness: this compound is unique due to its specific chemical structure and properties. Its ability to participate in various chemical reactions and its potential therapeutic effects make it a compound of interest in multiple fields of research. Unlike lithium carbonate, which is primarily used in medicine, this compound has broader applications in chemistry and industry.
特性
CAS番号 |
94333-48-9 |
|---|---|
分子式 |
C4H5LiO5 |
分子量 |
140.0 g/mol |
IUPAC名 |
lithium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Li/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChIキー |
DSNICULMAZJWBF-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(C(C(=O)O)O)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


